Cas no 2171426-71-2 (tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate)

tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate structure
2171426-71-2 structure
Product Name:tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate
CAS No:2171426-71-2
MF:C17H27ClN2O2
MW:326.861483812332
CID:6422827
PubChem ID:165521044
Update Time:2025-05-18

tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate
    • tert-butyl N-[(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-yl]carbamate
    • EN300-1282724
    • 2171426-71-2
    • Inchi: 1S/C17H27ClN2O2/c1-6-15(20-16(21)22-17(3,4)5)14(19)10-12-7-8-13(18)11(2)9-12/h7-9,14-15H,6,10,19H2,1-5H3,(H,20,21)/t14?,15-/m0/s1
    • InChI Key: JGNZAXGBTCYIFP-LOACHALJSA-N
    • SMILES: ClC1C=CC(=CC=1C)CC([C@H](CC)NC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 326.1761058g/mol
  • Monoisotopic Mass: 326.1761058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate

Introduction to Tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate (CAS No. 2171426-71-2)

Tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate, a compound with the CAS number 2171426-71-2, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butyl group, a branched alkyl group, contributes to the stability and reactivity of the molecule, making it a valuable intermediate in synthetic chemistry.

The core structure of this compound features a carbamate linkage, which is a critical feature in many bioactive molecules. The carbamate group is known for its ability to form hydrogen bonds, enhancing the solubility and bioavailability of pharmaceuticals. Additionally, the presence of an N-(3S)-2-amino moiety suggests that this compound may exhibit chiral properties, which are essential for many biological activities. Chirality can significantly influence the pharmacological effects of a drug, making it a key consideration in drug design.

The side chain of the molecule, specifically the 1-(4-chloro-3-methylphenyl)pentan-3-yl part, adds another layer of complexity and functionality. The phenyl ring with chloro and methyl substituents can interact with biological targets in various ways, potentially influencing binding affinity and selectivity. This structural feature makes the compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel carbamate-based drugs due to their versatility and efficacy. Carbamates have been explored as intermediates in the synthesis of various therapeutic agents, including those targeting neurological disorders, inflammation, and infectious diseases. The specific configuration of Tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate aligns well with these trends, offering potential benefits in drug design and development.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have shown that carbamate derivatives can modulate neurotransmitter activity, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and epilepsy. The chiral nature of Tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate could be particularly beneficial in achieving high selectivity and efficacy.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are employed to achieve the desired stereochemical configuration. These methods not only enhance the efficiency of synthesis but also contribute to the overall quality of the final product.

From a regulatory perspective, Tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate falls under standard pharmaceutical regulations, ensuring that its production and use adhere to stringent quality control measures. Compliance with Good Manufacturing Practices (GMP) is crucial to guarantee the safety and efficacy of pharmaceutical intermediates like this one.

The potential applications of this compound extend beyond neurological disorders. Research is ongoing to explore its efficacy in other therapeutic areas, including anti-inflammatory and antimicrobial treatments. The unique combination of structural features makes it a versatile scaffold for further derivatization and optimization.

In conclusion, Tert-butyl N-(3S)-2-amino-1-(4-chloro-3-methylphenyl)pentan-3-ylcarbamate (CAS No. 2171426-71-2) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural properties, including the presence of chiral centers and functional groups like carbamate and phenyl rings with substituents, make it an attractive candidate for further investigation. As research continues to uncover new applications for carbamate-based drugs, this compound may play a crucial role in addressing various health challenges.

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